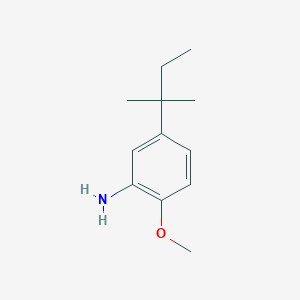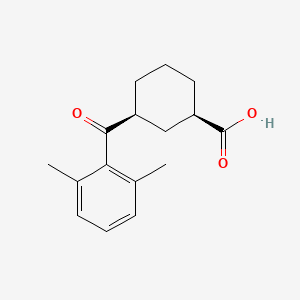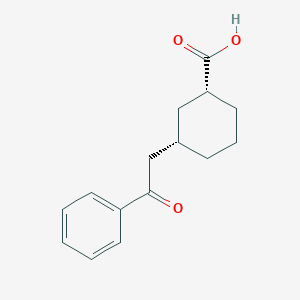![molecular formula C13H19NO2 B1649186 3-[(二甲氨基)甲基]-4-异丙氧基苯甲醛 CAS No. 947012-68-2](/img/structure/B1649186.png)
3-[(二甲氨基)甲基]-4-异丙氧基苯甲醛
描述
3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde, often referred to as DMIPB, is a versatile chemical compound with a wide range of applications in scientific research. It is a white solid with a melting point of 89-91 °C and is soluble in water, ethanol, and ether. Its chemical formula is C9H13NO2, and it has a molecular weight of 167.21 g/mol. DMIPB is commonly used in organic synthesis and has been studied for its potential applications in drug discovery and development.
科学研究应用
Summary of the Application
The compound N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), which is structurally similar to the compound you mentioned, is used in the copolymerization with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
Methods of Application or Experimental Procedures
The radical copolymerizations of DMAPMA with DA or DMA in toluene at 70 °C were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Results or Outcomes
The results showed that the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
2. Thermo- and pH-Responsive Polymers
Summary of the Application
DMAPMA is primarily used as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers .
Methods of Application or Experimental Procedures
Thermo- and pH-responsive poly(N-[3-(diethylamino)propyl]methacrylamide)s were synthesized by free radical polymerization and RAFT polymerization .
Results or Outcomes
The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm−3 .
3. Dyeing Polyester Materials
Summary of the Application
Disperse dyes, which are structurally similar to the compound you mentioned, are used to dye polyester materials .
Methods of Application or Experimental Procedures
The two new disperse dyes were employed to dye polyester materials at 2% shade, either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .
Results or Outcomes
The results of this application are not specified in the source .
4. Synthesis of Thermo- and pH-Responsive Polymers
Summary of the Application
N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), a compound similar to the one you mentioned, is used to synthesize thermo- and pH-responsive polymers .
Methods of Application or Experimental Procedures
These polymers were synthesized by free radical polymerization and RAFT polymerization .
Results or Outcomes
The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm−3 .
5. Synthesis of Conformational and Hydrodynamic Characteristics
Summary of the Application
3-Dimethylaminobenzoic acid, a compound similar to the one you mentioned, is used in the synthesis of conformational and hydrodynamic characteristics .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not specified in the source .
Results or Outcomes
The results of this application are not specified in the source .
6. Dyeing Polyester Materials
Summary of the Application
Two new disperse dyes, which are structurally similar to the compound you mentioned, are used to dye polyester materials .
Methods of Application or Experimental Procedures
The two new disperse dyes were employed to dye polyester materials at 2% shade, either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .
Results or Outcomes
The results of this application are not specified in the source .
属性
IUPAC Name |
3-[(dimethylamino)methyl]-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)16-13-6-5-11(9-15)7-12(13)8-14(3)4/h5-7,9-10H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIPVCAGCVLSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



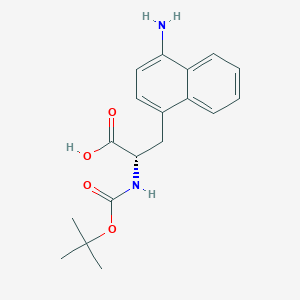
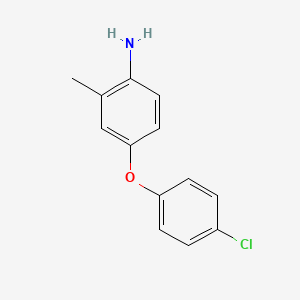

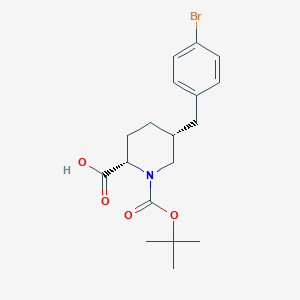

![[5-Acetyl-3-(3-chlorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649114.png)
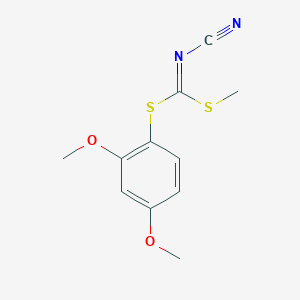
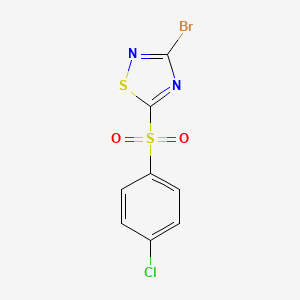
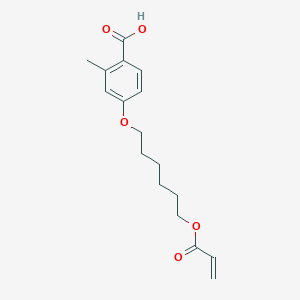
![3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1649129.png)
![2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1649130.png)
